molecular formula C6H10O4S B2778360 6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide CAS No. 2253631-09-1

6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide

Cat. No.: B2778360
CAS No.: 2253631-09-1
M. Wt: 178.2
InChI Key: LTUFYOXRHRWJDU-UHFFFAOYSA-N
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Description

6,8-Dioxa-7lambda6-thiaspiro[3. This compound is characterized by its unique spirocyclic structure, which includes oxygen and sulfur atoms, making it an interesting subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide typically involves the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide include other spirocyclic compounds with oxygen and sulfur atoms, such as:

  • 6,8-Dioxa-7lambda6-thiaspiro[3.5]octane
  • 6,8-Dioxa-7lambda6-thiaspiro[3.5]decane

Uniqueness

What sets this compound apart is its specific spirocyclic structure and the presence of both oxygen and sulfur atoms, which confer unique chemical and biological properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6,8-dioxa-7λ6-thiaspiro[3.5]nonane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-11(8)9-4-6(5-10-11)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUFYOXRHRWJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COS(=O)(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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